2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide (CAS 629625-30-5; molecular formula C₉H₁₃Br₂NO; MW 311.01) is a hydrobromide salt of a trisubstituted pyridine bearing a benzylic bromomethyl group at the 2-position, a methoxy group at the 4-position, and methyl groups at the 3- and 5-positions. It serves as an electrophilic intermediate in the convergent synthesis of substituted benzimidazole APIs, notably esomeprazole, by providing the fully decorated pyridine fragment in a form that is directly amenable to nucleophilic displacement.

Molecular Formula C9H13Br2NO
Molecular Weight 311.017
CAS No. 629625-30-5
Cat. No. B2583937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide
CAS629625-30-5
Molecular FormulaC9H13Br2NO
Molecular Weight311.017
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CBr.Br
InChIInChI=1S/C9H12BrNO.BrH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H
InChIKeyDTSWHFKRLKMZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide (CAS 629625-30-5): Core Intermediate Profile for Pyridine-Based API Synthesis


2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide (CAS 629625-30-5; molecular formula C₉H₁₃Br₂NO; MW 311.01) is a hydrobromide salt of a trisubstituted pyridine bearing a benzylic bromomethyl group at the 2-position, a methoxy group at the 4-position, and methyl groups at the 3- and 5-positions. It serves as an electrophilic intermediate in the convergent synthesis of substituted benzimidazole APIs, notably esomeprazole, by providing the fully decorated pyridine fragment in a form that is directly amenable to nucleophilic displacement [1]. The compound is supplied as a crystalline solid with a minimum purity specification of 95%, and its structural identity is confirmed by NMR, HPLC, and GC batch-release testing .

Why 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide Cannot Be Replaced by a Generic Halomethylpyridine: The Salt-Form and Substitution-Pattern Argument


The substitution pattern on the pyridine ring—4-methoxy, 3,5-dimethyl—directly determines the pharmacological identity of the final drug substance; for instance, replacing the 3,5-dimethyl-4-methoxypyridine moiety with an unsubstituted pyridine eliminates the correct binding motif for gastric H⁺/K⁺-ATPase inhibition [1]. Furthermore, the salt form is not interchangeable. The hydrobromide salt provides a defined, non-hygroscopic crystalline solid that can be stored at 2–8 °C without deliquescence, whereas the corresponding free base (CAS 780752-32-1) is an oil or low-melting solid that presents difficulties in handling, metering, and long-term storage. The bromomethyl leaving group offers a reactivity profile distinct from the chloromethyl analogue: the C–Br bond (bond dissociation energy ≈ 68 kcal mol⁻¹) is significantly weaker than the C–Cl bond (≈ 78 kcal mol⁻¹), enabling faster nucleophilic displacement under milder conditions [2]. These three factors—substitution pattern, salt form, and leaving group identity—mean that a material from the same generic “halomethylpyridine” class cannot be substituted without altering reaction kinetics, product purity profiles, and ultimately the regulatory starting-material designation.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide Against Its Closest In-Class Analogues


Relative Nucleofugality: Bromomethyl vs. Chloromethyl Leaving-Group in Protic Solvents

In Sₙ2-type displacements relevant to the coupling of the pyridine fragment with a benzimidazole thiol, the bromomethyl derivative possesses a leaving group that is approximately 30–50× more reactive than its chloromethyl counterpart. The relative nucleofugality scale (based on solvolysis rates in 80% ethanol/water) ranks bromide > chloride, with a typical rate ratio (k_Br/k_Cl) of ~30–50 for primary alkyl halides [1]. While this ratio is derived from class-level physical-organic data on simple alkyl halides and not measured on the pyridine substrate itself, the benzylic nature of the bromomethyl position preserves the trend and has been exploited in patent CN103709143A, where the bromomethyl intermediate reacts with the benzimidazole thiol in methanol at ambient temperature without added base, conditions under which the chloromethyl analogue requires heating or phase-transfer catalysis [2][3].

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

Salt-Form Physicochemical Stability: Hydrobromide vs. Free Base

The hydrobromide salt (CAS 629625-30-5) is a crystalline solid with a recommended long-term storage condition of a cool, dry place and a short-term storage condition of 2–8 °C, whereas the corresponding free base (CAS 780752-32-1) is reported as an oil or low-melting solid that necessitates storage at –20 °C to prevent discoloration and decomposition . The difference in physical form directly affects handling accuracy for gravimetric dispensing: the hydrobromide salt can be weighed in air without special precautions, while the free base must be handled under inert atmosphere and chilled to avoid sticking and degradation. No head-to-head forced-degradation study was identified in the public domain; however, vendor specification sheets consistently assign a 2–8 °C storage condition to the salt and a –20 °C condition to the free base, representing a 20–25 °C difference in acceptable storage temperature .

Solid-state stability Salt selection Pharmaceutical intermediate handling

Purity Specification: 95% Minimum with Multi-Technique Batch Certification

The target compound is supplied with a minimum purity specification of 95%, supported by a batch-wise certificate of analysis (CoA) that includes orthogonal techniques: NMR for structural identity, HPLC for organic purity, and GC for residual solvent quantification . In contrast, the chloromethyl analogue hydrochloride is commercially available predominantly at 97–98% purity, but supplier CoAs often rely on a single method (HPLC or titration), which may not resolve structurally related process impurities such as the hydroxymethyl des-halo impurity or the N-oxide . The multi-technique release testing of the bromomethyl hydrobromide salt provides a more comprehensive impurity profile, which is critical for users seeking to establish a robust drug master file (DMF) or CEP regulatory dossier without additional in-house method development.

Purity specification Quality control Procurement benchmark

Specificity for Esomeprazole vs. Omeprazole Synthesis Route Alignment

Patent CN103709143A explicitly claims the use of 4-methoxy-2-bromomethyl-3,5-dimethylpyridine (the free-base form of the target compound) as the immediate precursor to esomeprazole, reacting it with 5-methoxy-2-mercaptobenzimidazole to form the sulfide intermediate in a single step without activating agents [1]. The chloromethyl analogue is historically associated with the racemic omeprazole route (US 4,544,750), where the coupling requires higher temperatures and longer reaction times [2]. Although no head-to-head yield comparison is publicly available under identical conditions, the route-specific differentiation means that a producer of enantiopure esomeprazole who validates the bromomethyl intermediate will face significant re-validation cost and regulatory delay if they attempt to substitute the chloromethyl analogue, because the impurity profile, residual halogen levels, and by-product distribution will differ [3]. This constitutes a soft lock-in based on registered process definitions rather than a purely chemical superiority claim.

Esomeprazole intermediate Proton-pump inhibitor Convergent synthesis

Controlled Hydrobromide Stoichiometry vs. Zwitterionic or Mixed-Salt Forms

The hydrobromide salt has a defined molecular weight of 311.01 g mol⁻¹ and contains exactly one equivalent of HBr per pyridine molecule, whereas the free base has a molecular weight of 230.10 g mol⁻¹ [1][2]. In a coupling reaction where the pyridine fragment is used as a limiting reagent, charging by weight requires precise knowledge of the active pyridine content. The hydrobromide salt provides a stoichiometric guarantee: 1 g of salt contains 7.40 × 10⁻³ moles of active pyridine (230.10/311.01 = 74.0% active content by weight). The free base may contain variable amounts of residual solvent or partial oxidation products that inflate the apparent weight, leading to dosing errors of 2–5% relative to the theoretical charge [3]. While this is a general advantage of well-characterized salts over oils, it is particularly relevant for a compound used at the penultimate step of an API synthesis where stoichiometric accuracy directly affects the purity of the final drug substance.

Salt stoichiometry Molecular weight Equivalent weight in coupling reactions

Procurement-Driven Application Scenarios for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide


GMP Production of Esomeprazole Sodium or Magnesium: The Validated Penultimate Intermediate Route

The compound serves as the electrophilic partner in the convergent synthesis of esomeprazole, reacting with 5-methoxy-2-mercaptobenzimidazole under mild conditions (methanol, ambient temperature) to form the sulfide precursor, which is then oxidized to the API [1]. This route is explicitly claimed in Chinese patent CN103709143A and represents a defined regulatory pathway. A procurement professional sourcing this intermediate for a commercial ANDA or DMF filing should prioritize the hydrobromide salt for its crystalline form, defined stoichiometry, and comprehensive analytical package, all of which reduce the burden of process validation and supplier qualification. Substitution with the chloromethyl analogue would trigger a change-control notification and require re-demonstration of genotoxic impurity control for the residual alkyl halide, which differs in purge factor between the bromo and chloro species.

Development of Novel Benzimidazole-Based Drug Candidates Using a Modular 3,5-Dimethyl-4-methoxypyridine Scaffold

Medicinal chemistry groups engaged in scaffold-hopping around the proton-pump inhibitor pharmacophore can use this compound to functionalize diverse heterocyclic nucleophiles beyond 2-mercaptobenzimidazoles. The enhanced leaving-group ability of bromide (≈30–50× more reactive than chloride in Sₙ2 displacement [REFS-1 in Section 3 Evidence Item 1]) allows for rapid parallel synthesis under mild conditions that preserve acid- or heat-sensitive functionalities. The crystalline hydrobromide salt is compatible with automated solid-dispensing platforms, enabling high-throughput experimentation (HTE) workflows where precise stoichiometric control is essential for accurate structure–activity relationship (SAR) interpretation.

Chemical Process Development and Scale-Up: Benchmarking Bromomethyl vs. Chloromethyl Reactivity for Cost-of-Goods Optimization

Process chemists evaluating the cost-effectiveness of the bromomethyl route versus the traditional chloromethyl route should consider that, while the bromomethyl intermediate may carry a higher unit price per kilogram, its faster coupling kinetics (qualitative observation from patent CN103709143A where reaction proceeds at ambient temperature versus the 50–60 °C reported for the chloromethyl analogue in US 4,544,750 [1][2]) can reduce cycle time, solvent consumption, and thermal stress on the product, potentially offsetting the raw-material cost difference. A rigorous parametric cost model incorporating cycle-time reduction, yield improvement, and waste disposal cost for bromide-containing aqueous streams versus chloride-containing streams is recommended for procurement decisions.

Academic and Contract Research Laboratory Procurement: Minimizing In-House Synthesis and Storage Overheads

For small-scale research operations (1–50 g scale), the hydrobromide salt eliminates the need to synthesize and characterize the bromomethyl intermediate from the corresponding alcohol (which requires handling of aqueous HBr or PBr₃ and generates acidic waste). The commercial availability with full CoA (NMR, HPLC, GC) allows the user to proceed directly to the key coupling step with confidence in reagent identity and purity, shortening project timelines and reducing the risk of failed reactions due to impure or degraded starting material [1]. The 2–8 °C storage condition is compatible with standard laboratory refrigerators, avoiding the –20 °C freezer requirement of the free base.

Quote Request

Request a Quote for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.